AR-LH31
Overview
Description
AR-LH31 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core and several functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of AR-LH31 typically involves multiple steps, including the formation of the imidazoisoquinoline core and the introduction of the diethylamino, dimethyl, and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AR-LH31 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Industry: The compound can be utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, AR-LH31 stands out due to its unique structural features and functional groups Similar compounds include other imidazoisoquinoline derivatives, which may have different substituents and functional groups
Properties
CAS No. |
69835-39-8 |
---|---|
Molecular Formula |
C25H32Cl2N4O2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
8-[3-(diethylamino)propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione;dihydrochloride |
InChI |
InChI=1S/C25H30N4O2.2ClH/c1-5-28(6-2)15-10-16-29-23(30)20-18(25(3,4)24(29)31)13-14-19-21(20)27-22(26-19)17-11-8-7-9-12-17;;/h7-9,11-14H,5-6,10,15-16H2,1-4H3,(H,26,27);2*1H |
InChI Key |
MSZMZKUZIWGHEN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl |
Appearance |
Solid powder |
69835-39-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(3-diethylaminopropyl)-6,6-dimethyl-(2-phenyl-1H-imidazo(4,5h))isoquinoline-7,9-(6H)-dione AR-LH 31 AR-LH-31 AR-LH31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.